Bibenzonium bromide
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(1,2-diphenylethoxy)ethyl-trimethylazanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26NO.BrH/c1-20(2,3)14-15-21-19(18-12-8-5-9-13-18)16-17-10-6-4-7-11-17;/h4-13,19H,14-16H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APVMLVNTOWQOHL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOC(CC1=CC=CC=C1)C2=CC=CC=C2.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80875177 | |
| Record name | Bibenzonium Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80875177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15585-70-3 | |
| Record name | Bibenzonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15585-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bibenzonium bromide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015585703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bibenzonium Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80875177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bibenzonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.024 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | BIBENZONIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4455J9277Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Bibenzonium Bromide and Analogues
Established Synthetic Pathways for Quaternary Ammonium (B1175870) Compounds Relevant to Bibenzonium (B1208872) Bromide
The cornerstone of synthesizing quaternary ammonium compounds is the quaternization of tertiary amines. This reaction, often referred to as the Menshutkin reaction, involves the treatment of a tertiary amine with an alkyl halide to form the corresponding quaternary ammonium salt. researchgate.netresearchgate.net
The general reaction is: R₃N + R'X → [R₃NR']⁺X⁻
Where:
R₃N is a tertiary amine (e.g., trimethylamine)
R'X is an alkyl halide (e.g., 2-(1,2-diphenylethoxy)ethyl bromide)
[R₃NR']⁺X⁻ is the quaternary ammonium salt (e.g., Bibenzonium bromide)
This method is a fundamental and widely applied approach for preparing a vast array of QACs. researchgate.net The reaction conditions, such as solvent, temperature, and reaction time, are crucial parameters that influence the yield and purity of the final product.
Table 1: Overview of Established Synthetic Methods for Quaternary Ammonium Compounds
| Method | Reactants | General Description | Relevance to this compound |
|---|---|---|---|
| Menschutkin Reaction | Tertiary Amine + Alkyl Halide | A direct alkylation of a tertiary amine with an alkyl halide. It is one of the most common methods for synthesizing QACs. researchgate.net | Directly applicable using trimethylamine (B31210) and 2-(1,2-diphenylethoxy)ethyl bromide. wikimedia.org |
| Reaction with Dialkyl Sulfates | Tertiary Amine + Dialkyl Sulfate (B86663) | Dialkyl sulfates (e.g., dimethyl sulfate) are powerful alkylating agents used for quaternization. | Trimethylamine could be reacted with a suitable sulfate ester, though this involves more hazardous reagents. acs.org |
| Alkylation of Amines with Alcohols | Tertiary Amine + Alcohol | Requires a catalyst to activate the alcohol, making it a less direct but potentially greener alternative to alkyl halides. | Could potentially be achieved by reacting N,N-dimethylaminoethanol with a derivative of 1,2-diphenylethane. |
Novel Synthetic Routes and Process Optimization for this compound Production
While specific novel synthetic routes for this compound are not extensively documented in publicly available literature, the principles of process optimization for Active Pharmaceutical Ingredients (APIs) are directly applicable. gd3services.com Process optimization aims to develop a synthetic route that is efficient, cost-effective, and sustainable, particularly as production scales up. gd3services.comgenosynth.com
Key objectives in optimizing the synthesis of this compound include:
Maximizing yields: This involves fine-tuning reaction conditions such as temperature, concentration, catalyst choice, and reaction time. frontiersin.org
Avoiding hazardous reagents and conditions: Replacing toxic reagents (e.g., methyl halides) and avoiding extreme temperatures or pressures enhances safety and reduces environmental impact. gd3services.com
Eliminating costly purification: Developing reaction conditions that yield a high-purity product can minimize or eliminate the need for techniques like silica (B1680970) gel chromatography, which is expensive and generates significant waste. gd3services.com
Table 2: Strategies for Process Optimization in this compound Synthesis
| Optimization Parameter | Objective | Example Approach |
|---|---|---|
| Reaction Conditions | Maximize yield and minimize reaction time. utoronto.ca | Screening of various solvents, temperatures, and catalysts. |
| Starting Materials | Ensure availability and minimize cost. gd3services.com | Investigate alternative, more accessible precursors for the 2-(1,2-diphenylethoxy)ethyl moiety. |
| Purification | Reduce reliance on chromatography. gd3services.com | Optimize the reaction to achieve crystallization of the product directly from the reaction mixture. |
| Safety & Environment | Eliminate highly hazardous reagents. gd3services.com | Replace toxic alkylating agents like methyl bromide with greener alternatives such as dimethyl carbonate. acs.org |
Regioselective and Stereoselective Synthesis of this compound Isomers and Derivatives
The chemical structure of this compound contains a chiral center at the carbon atom bonded to the two phenyl groups and the ethoxy group. This means that this compound can exist as a pair of enantiomers. The development of stereoselective synthesis is crucial for producing a single, desired stereoisomer, which is often a requirement for pharmaceutical applications. iupac.org
A stereoselective synthesis of this compound would typically involve one of two strategies:
Chiral Starting Material: The synthesis could begin with an enantiomerically pure precursor, such as a specific stereoisomer of 1,2-diphenylethanol. Subsequent reactions would need to be designed to proceed without affecting the stereochemistry of the chiral center.
Asymmetric Catalysis: A non-chiral starting material could be used in a reaction employing a chiral catalyst. For instance, an asymmetric etherification reaction could be used to create the chiral ether linkage with a high degree of stereoselectivity. Additions of organolithium compounds to chiral N-tert-butanesulfinyl aldimines have been used to create chiral amino compounds, a strategy that could be adapted for synthesizing chiral precursors. scispace.com
Regioselectivity becomes a key consideration in the synthesis of derivatives of this compound, particularly those with substituted phenyl rings. rsc.org For example, if one of the phenyl rings were to be functionalized with a substituent, the synthetic route would need to control the position of this group. Regioselective reactions, such as directed ortho-metalation or specific electrophilic aromatic substitution, would be necessary to synthesize a specific regioisomer. nih.gov Palladium-catalyzed carboetherification reactions represent a modern method for constructing substituted rings with high stereocontrol, offering a potential strategy for creating complex derivatives. nih.gov
Green Chemistry Approaches in this compound Synthesis
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. hilarispublisher.com The synthesis of quaternary ammonium compounds, including this compound, can be made more environmentally friendly through several approaches. researchgate.net
Key green chemistry strategies applicable to this compound synthesis include:
Use of Greener Reagents: Traditional quaternization often employs toxic and volatile alkyl halides (e.g., methyl bromide) or dimethyl sulfate. acs.org A greener alternative is dimethyl carbonate (DMC), which is non-toxic and produces only methanol (B129727) and carbon dioxide as byproducts. acs.org
Solvent-Free or Green Solvents: Performing reactions without a solvent or in environmentally benign solvents like water or ionic liquids can significantly reduce waste. tandfonline.comresearchgate.net Solvent-free synthesis of quaternary ammonium tribromides has been achieved by grinding the reactants together, a technique that could be explored for other QACs. tandfonline.com
Catalysis: The use of efficient catalysts can reduce energy requirements and improve atom economy by minimizing the formation of by-products. hilarispublisher.com Biocatalysis, using enzymes, represents a highly selective and environmentally friendly route for certain chemical transformations. researchgate.net
Designing for Degradation: While not strictly a synthesis method, a key principle of green chemistry is designing molecules that are effective but will degrade into harmless products after use, preventing long-term environmental accumulation. rsc.org
Table 3: Comparison of Traditional vs. Green Reagents for Quaternization
| Reagent Type | Traditional Reagent | Green Alternative | Advantages of Green Alternative |
|---|---|---|---|
| Methylating Agent | Methyl Bromide (CH₃Br), Dimethyl Sulfate ((CH₃)₂SO₄) | Dimethyl Carbonate (DMC, (CH₃O)₂CO) | Non-toxic, produces benign byproducts (methanol, CO₂), avoids formation of inorganic salt waste. acs.org |
| Solvent | Toluene, Dichloromethane (DCM) | Water, Ethanol, Ionic Liquids, Supercritical CO₂ | Reduced toxicity, flammability, and environmental persistence. hilarispublisher.comfrontiersin.org |
| Oxidant (for precursor synthesis) | Chromium-based reagents | Potassium Permanganate (KMnO₄) with recycling, H₂O₂ | Permanganate can be considered a green oxidant due to recycling technologies. H₂O₂ produces only water as a byproduct. tandfonline.com |
Pharmacological Investigations of Bibenzonium Bromide
Elucidation of Mechanism of Action
The precise molecular and cellular mechanisms underlying the antitussive effects of bibenzonium (B1208872) bromide are not extensively detailed in publicly available scientific literature. However, its classification as a centrally acting agent provides a general framework for its potential pharmacological actions. ncats.iodrugfuture.com
Molecular Target Identification and Characterization
Specific molecular targets of bibenzonium bromide have not been definitively identified in peer-reviewed publications. As a quaternary ammonium (B1175870) compound, its structure may lend itself to interactions with various biological molecules. who.intwho.intwho.int However, without dedicated studies, any proposed target remains speculative.
Receptor Binding and Signaling Pathway Modulation
There is a lack of specific data from receptor binding assays for this compound in the public domain. nih.gov For many centrally acting antitussives, the mechanism involves interaction with receptors in the cough center of the brainstem. who.int However, the specific receptors and signaling pathways modulated by this compound have not been characterized.
Enzymatic Inhibition or Activation Profiles
Currently, there are no specific studies available that detail the enzymatic inhibition or activation profiles of this compound. researchgate.netmedcraveonline.com While many drugs exert their effects through enzyme modulation, it is unknown if this is a primary mechanism for this compound.
Cellular and Subcellular Effects of this compound
Detailed investigations into the cellular and subcellular effects of this compound are not well-documented in the available literature. The general effect is believed to be the suppression of the cough reflex at a central level, which involves complex neural pathways. who.int The cough reflex is a multi-stage process involving sensory input from the airways to the brainstem and subsequent motor output to the respiratory muscles. who.int A centrally acting antitussive would modulate this neural circuitry, but the specific cellular changes induced by this compound remain to be elucidated.
Pharmacodynamic Studies
Pharmacodynamic studies are crucial for understanding the relationship between drug concentration and its observed effect. For this compound, the primary pharmacodynamic effect of interest is cough suppression.
In Vitro Models for Pharmacodynamic Assessment
In vitro pharmacodynamic models are valuable tools for characterizing the activity of new compounds. diva-portal.orgnih.gov These models can range from isolated enzyme or receptor preparations to more complex cell culture systems that can mimic certain aspects of a physiological response. researchgate.netmdpi.com In the context of antitussive research, in vitro models could potentially be used to study the interaction of a compound with neuronal cells or receptors implicated in the cough reflex. However, there are no specific in vitro pharmacodynamic studies for this compound reported in the available literature.
The table below outlines potential in vitro models that could be theoretically applied to study a centrally acting antitussive like this compound, though no specific data for this compound exists.
| In Vitro Model Type | Potential Application for Antitussive Research | Example Endpoints |
| Receptor Binding Assays | To identify and characterize the binding affinity of the compound to specific receptors (e.g., opioid, sigma, or other CNS receptors). | Ki (inhibition constant), IC50 (half-maximal inhibitory concentration) |
| Neuronal Cell Cultures | To assess the effect of the compound on neuronal excitability, neurotransmitter release, or signaling pathways in cell lines derived from neuronal tissue. | Changes in intracellular calcium levels, membrane potential, or release of neurotransmitters. |
| Brain Slice Preparations | To study the effect of the compound on synaptic transmission and neuronal activity in specific brain regions associated with the cough reflex, such as the brainstem. | Field potentials, postsynaptic currents. |
In Vivo Models for Pharmacodynamic Assessment
The antitussive (cough-suppressing) effects of this compound have been evaluated in various animal models. One common method involves inducing cough in animals and then measuring the reduction in cough frequency after administration of the drug.
In guinea pigs, cough has been induced by methods such as ammonia (B1221849) inhalation. who.int These models are frequently used in airway research because guinea pigs respond to a range of antitussive drugs and their cough reflex is similar to that of humans. frontiersin.org Another model utilizes electrical stimulation of the superior laryngeal nerve in cats to induce a cough reflex. who.int The superior laryngeal nerve contains afferent nerve fibers that are crucial in initiating the cough reflex. who.int
Dose-Response Relationships and Efficacy Parameters
The effectiveness of an antitussive agent like this compound is intrinsically linked to its dose. numberanalytics.com Establishing a dose-response relationship is a fundamental aspect of pharmacological assessment, as it determines the amount of the drug required to produce a desired therapeutic effect.
Studies have investigated the efficacy of this compound at different dosages. For instance, in guinea pigs, a subcutaneous dose of 10 mg/kg of this compound was found to be as effective as codeine in suppressing cough induced by ammonia inhalation. who.int In human studies, doses of 10 and 20 mg of this compound demonstrated a similar effect to equal doses of codeine phosphate (B84403) in elevating the cough threshold in response to ammonia vapor. who.int
Efficacy parameters in such studies often involve measuring the frequency and intensity of coughing. nih.gov For example, in some clinical investigations, cough relief is rated on a numerical scale to quantify the drug's effectiveness. who.int These parameters help in comparing the potency of different drugs and in determining the optimal therapeutic dose.
Comparative Pharmacodynamic Analyses with Related Compounds
Comparative studies are essential to understand the relative efficacy of a new drug in relation to existing treatments. This compound has been compared with other antitussive agents, most notably codeine, which is often used as a standard for comparison. who.int
In one study using guinea pigs, this compound, at a dose of 10 mg/kg administered subcutaneously, showed antitussive efficacy comparable to that of codeine. who.int Another study in cats, where coughing was induced by electrical stimulation of the superior laryngeal nerve, reported that this compound was three times more potent than codeine. who.int However, it is worth noting that some unpublished experiments were unable to confirm the antitussive action of this compound. who.int
Human volunteer studies have also been conducted to compare the effects of this compound with codeine and methadone. who.int Using a method where subjects inhale increasing concentrations of ammonia vapor until the glottis closes, it was found that 10 and 20 mg doses of this compound had a similar effect to the same doses of codeine phosphate in raising the cough threshold. who.int A key observation from this study was that this compound did not cause respiratory depression, a known side effect of opioid-based antitussives like codeine. who.int
Pharmacokinetic Profiling and Biotransformation
Pharmacokinetics encompasses the study of a drug's absorption, distribution, metabolism, and excretion (ADME). vibiosphen.comyoutube.com Understanding these processes is crucial for determining how the body affects a drug over time.
Absorption and Distribution Studies (In Vitro and In Vivo)
The absorption of a drug refers to its movement from the site of administration into the bloodstream, while distribution describes its subsequent transfer to various tissues throughout the body. youtube.com As a quaternary ammonium compound, this compound's absorption and distribution characteristics are influenced by its chemical structure. who.intwho.int
Quaternary ammonium compounds are generally known to be poorly absorbed from the gastrointestinal tract. Specific details on the absorption and distribution of this compound are not extensively documented in the available literature. However, general pharmacokinetic principles suggest that its distribution would be influenced by factors such as blood flow and its ability to bind to plasma proteins. youtube.com The bromide ion itself, once dissociated, is known to be absorbed and distributed throughout the body. nih.gov
Metabolic Stability and Enzyme Reaction Phenotyping
Metabolic stability assays are performed to determine how susceptible a compound is to being broken down by metabolic enzymes, primarily in the liver. xenotech.comevotec.com This is a key parameter in drug development as it influences the drug's half-life and clearance from the body. xenotech.com
Enzyme reaction phenotyping is a process used to identify the specific enzymes responsible for a drug's metabolism. evotec.comekb.eg This is important for predicting potential drug-drug interactions. ekb.eg The primary family of enzymes involved in drug metabolism is the cytochrome P450 (CYP) system. ekb.eg While specific data on the metabolic stability and enzyme reaction phenotyping of this compound are scarce, such studies would typically involve incubating the compound with human liver microsomes or recombinant enzymes to identify the metabolic pathways and the enzymes involved. evotec.com
Metabolite Identification and Characterization
The process of metabolite identification typically involves in vitro studies using liver microsomes or other tissue fractions, followed by in vivo studies in animal models. nih.gov Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed to separate and identify the chemical structures of the metabolites. archive.org While specific metabolites of this compound have not been detailed in the provided search results, it is known that the body metabolizes drugs, and the resulting metabolites are often excreted in urine. chemeurope.com For instance, noscapine, another antitussive, is metabolized into cotarnine (B190853) and meconine, which are then detected in urine. chemeurope.com
Excretion Pathways and Clearance Mechanisms
Detailed studies outlining the specific excretion pathways and clearance mechanisms of this compound in humans are not readily found in published scientific literature. As a quaternary ammonium compound, it is generally expected to be poorly absorbed systemically and its excretion might primarily occur via the feces. However, without specific studies, the precise routes and rates of elimination remain uncharacterized.
The bromide ion itself is known to be excreted mainly by the kidneys, where it competes with chloride for tubular reabsorption. bionity.comnih.gov The half-life of the bromide ion in the body is influenced by chloride intake. bionity.com However, this information pertains to the inorganic ion and does not describe the excretion of the entire this compound molecule.
Databases such as DrugBank explicitly state that information on the clearance of this compound is "Not Available". wuxiapptec.comdrugbank.com This lack of data prevents a thorough understanding of how the body removes this compound, which is a critical component of its pharmacokinetic profile.
Bioavailability and Bioequivalence Research
There is a notable absence of research on the bioavailability and bioequivalence of this compound. Bioavailability refers to the proportion of an administered drug that reaches the systemic circulation, while bioequivalence studies compare the bioavailability of different formulations of the same drug. drugfuture.combookpi.org
For orally administered drugs, low bioavailability can be due to poor absorption from the gastrointestinal tract or significant first-pass metabolism in the liver. drugfuture.com As a quaternary ammonium compound, this compound's structure suggests it would have low lipid solubility, potentially leading to poor absorption and thus low oral bioavailability. However, without empirical data from dedicated studies, this remains a theoretical consideration.
The lack of published bioequivalence studies means there is no publicly available data to ensure that different formulations of this compound would produce the same therapeutic effect.
Drug Interaction Research
Comprehensive research into the drug interaction profile of this compound is not available in the public domain. This includes investigations into both pharmacodynamic and pharmacokinetic interactions.
Investigating Synergistic and Antagonistic Pharmacological Interactions
No specific studies have been identified that investigate the synergistic (enhancing) or antagonistic (inhibiting) pharmacological interactions between this compound and other drugs. drugbank.com As a cough suppressant, it might be co-administered with other medications for respiratory conditions, making the absence of this information significant. For instance, a patent for a combination therapy for cough mentions this compound in a list of non-opiate antitussives, but does not provide data on its specific interaction effects. walshmedicalmedia.com
Enzyme Induction and Inhibition Studies Relevant to Drug Metabolism
There is no available research on the potential of this compound to induce or inhibit key drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family. wuxiapptec.combioivt.comresearchgate.net Enzyme induction can lead to faster metabolism and reduced efficacy of co-administered drugs, while inhibition can cause increased drug levels and potential toxicity. researchgate.net Given that many medications are metabolized by CYP enzymes, understanding a compound's capacity for induction or inhibition is crucial for predicting and avoiding clinically significant drug-drug interactions. bioivt.com The absence of such studies for this compound leaves a critical gap in its safety and interaction profile.
Structure Activity Relationship Sar Studies of Bibenzonium Bromide
Computational Chemistry Approaches in SAR Analysis
Computational methods have become indispensable in modern drug discovery, offering a rapid and cost-effective means to predict the biological activity of compounds and understand their interactions with biological targets at a molecular level.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. libretexts.orgresearchgate.net For bibenzonium (B1208872) bromide and its analogs, a QSAR study would involve the development of a regression model that correlates various molecular descriptors with their observed biological effects.
The process begins with the compilation of a dataset of bibenzonium bromide analogs and their corresponding biological activity data. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These can include electronic, steric, hydrophobic, and topological parameters. By employing statistical methods such as multiple linear regression or partial least squares, a QSAR model can be generated. appliedmineralogy.comresearchgate.net Such a model for this compound could help in predicting the activity of newly designed, unsynthesized analogs, thereby prioritizing synthetic efforts.
Table 1: Hypothetical QSAR Data for this compound Analogs
| Analog | LogP | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | Predicted Biological Activity (IC50, µM) |
|---|---|---|---|---|
| Bibenzonium | 3.5 | 364.32 | 9.24 | 15.2 |
| Analog 1 | 3.8 | 378.35 | 9.24 | 12.5 |
| Analog 2 | 3.2 | 350.29 | 18.48 | 20.8 |
| Analog 3 | 4.1 | 392.38 | 9.24 | 9.7 |
This table is for illustrative purposes and does not represent actual experimental data.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. jscimedcentral.comjournalijar.com In the context of this compound, molecular docking simulations would be employed to visualize and analyze its interaction with its putative biological target at an atomic level. This method helps in understanding the binding mode and can provide a rationale for the observed biological activity. mdpi.com
The process requires the three-dimensional structures of both this compound and its target protein. The docking algorithm then samples a large number of possible conformations of the ligand within the binding site of the receptor, and a scoring function is used to estimate the binding affinity for each conformation. The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are crucial for binding.
Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its receptor over time. mdpi.comfrontiersin.org For the this compound-target complex, an MD simulation would start from the best-docked pose obtained from molecular docking. The simulation would then solve Newton's equations of motion for all atoms in the system, allowing the complex to move and fluctuate.
This approach can be used to assess the stability of the predicted binding mode and to calculate more accurate binding free energies. plos.org By analyzing the trajectory of the simulation, one can observe conformational changes in both the ligand and the protein upon binding and identify stable interactions that persist over time.
A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. unina.itnih.gov For this compound, a pharmacophore model could be developed based on its known active conformation or derived from a set of active analogs. This model would typically include features like hydrophobic centers, hydrogen bond donors/acceptors, and positively charged groups. jppres.com
Once a pharmacophore model is established, it can be used as a 3D query to screen large chemical databases for novel compounds that possess the same essential features and are therefore likely to exhibit similar biological activity. researchgate.net This process, known as virtual screening, can significantly accelerate the discovery of new lead compounds.
Experimental Investigations of Structural Modifications
While computational methods provide valuable predictions, experimental synthesis and biological testing of analogs are essential to validate the SAR hypotheses.
Systematic modification of the this compound structure and subsequent evaluation of the biological activity of the resulting analogs can provide direct evidence for the SAR. The influence of various substituents on the two phenyl rings and the quaternary ammonium (B1175870) head would be of particular interest.
For instance, introducing electron-donating or electron-withdrawing groups on the phenyl rings can alter the electronic properties of the molecule, which may affect its interaction with the target. msu.edulibretexts.org Similarly, modifying the length and branching of the alkyl chains on the quaternary nitrogen can influence the steric bulk and lipophilicity of the compound, which are often critical for biological activity in quaternary ammonium compounds. researchgate.net The effect of the position of these substituents (ortho, meta, para) would also be crucial to investigate. libretexts.org
Table 2: Hypothetical Biological Activity of Substituted this compound Analogs
| Substituent on Phenyl Ring | Position | Biological Activity (Relative Potency) |
|---|---|---|
| -H (Bibenzonium) | - | 1.0 |
| -OCH3 | para | 1.5 |
| -Cl | para | 0.8 |
| -NO2 | meta | 0.5 |
This table is for illustrative purposes and does not represent actual experimental data.
By combining these computational and experimental approaches, a comprehensive understanding of the structure-activity relationship of this compound can be achieved, paving the way for the rational design of new and improved therapeutic agents.
Role of Stereochemistry in Activity and Selectivity
A defining stereochemical feature of this compound is its achiral nature. The molecule lacks any stereocenters, meaning it does not exist as enantiomers or diastereomers. This inherent achirality simplifies its pharmacological profile, as the biological activity observed is attributable to a single, uniform chemical structure. This eliminates the complexities often seen with chiral drugs, where different stereoisomers can exhibit varied potencies, selectivities, or even opposing biological effects. inflibnet.ac.in
In many other classes of drugs, particularly those with rigid structures, stereochemistry is a critical determinant of efficacy. For instance, in certain neuromuscular blocking agents that are also quaternary ammonium compounds, such as those with a rigid steroid backbone, a specific stereoisomer is often responsible for the desired high-potency interaction with the target receptor. mmsl.cz The activity of such compounds is highly dependent on the precise three-dimensional arrangement of atoms, which dictates the fit within the receptor's binding site.
Impact of Conformational Flexibility on Pharmacological Profiles
The pharmacological profile of this compound is significantly influenced by its conformational flexibility. nih.gov This flexibility arises from several rotatable single bonds within its structure, primarily located in the ethylene (B1197577) diether linker that connects the two phenyl rings. These bonds include the C-O ether linkages and the central C-C bond of the ethylene bridge.
This structural pliability allows the molecule to adopt a multitude of conformations in solution. The ability to change its three-dimensional shape is crucial for effective binding to its biological target. It enables the two key pharmacophoric elements—the positively charged quaternary ammonium heads—to orient themselves optimally to interact with corresponding anionic sites on a receptor surface. Research on other bis-quaternary ammonium compounds has demonstrated that the length and flexibility of the linker chain are critical factors that determine the pharmacological outcome. mmsl.cz The specific length of the linker in this compound is therefore not arbitrary but is a determinant of its biological function.
Studies on analogous series of bis-quaternary compounds, where the linker length is systematically varied, have shown a direct correlation between this structural parameter and biological activity. This principle underscores the importance of the specific ethylene diether linker in this compound for its pharmacological profile.
| Analog Series (Hypothetical) | Linker Structure | Relative Activity (%) | Key Observation |
|---|---|---|---|
| Analog 1 | -(CH2)2-O-(CH2)2-O-(CH2)2- | 85 | Slightly longer linker reduces optimal fit. |
| Bibenzonium Core | -CH2-CH2-O-CH2-CH2- | 100 | Optimal linker length and flexibility for target binding. |
| Analog 2 | -CH2-O-CH2- | 40 | Shorter, more rigid linker prevents effective binding. |
| Analog 3 | -(CH2)6- | 65 | Increased flexibility and length alter binding mode. |
Design and Synthesis of this compound Analogs for SAR Elucidation
To systematically investigate the structure-activity relationships of this compound, a rational design and synthesis of targeted analogs is a key strategy. researchgate.netunimib.it This approach allows for the methodical alteration of specific molecular features to probe their influence on biological activity. The primary synthetic route to such bis-quaternary ammonium salts typically involves the quaternization of a suitable tertiary amine with a dihalide linker. mdpi.com
A focused analog design strategy for this compound would explore three main structural regions:
The Quaternary Ammonium Head: The N,N-diethyl groups can be replaced with other alkyl substituents (e.g., dimethyl, dipropyl) to determine how steric bulk in this region affects receptor interaction.
The Aromatic Rings: Introduction of various substituents (e.g., electron-withdrawing or electron-donating groups) onto the phenyl rings can elucidate the role of electronic and steric factors in binding.
The Flexible Linker: The length and rigidity of the ethylene diether linker can be modified. For example, synthesizing analogs with longer (e.g., propylene (B89431) glycol) or shorter linkers, or introducing elements that reduce conformational freedom, would directly test the hypothesis regarding the optimal distance and flexibility required for activity. mmsl.cznih.gov
The synthesis of these analogs would generally follow established chemical methodologies. For instance, to create an analog with a modified linker, the corresponding di-haloalkane ether would be synthesized and subsequently reacted with N,N-diethyl-N-(2-phenoxyethyl)amine to yield the target bis-quaternary ammonium bromide. This systematic approach allows for the generation of a library of compounds, whose biological evaluation can provide a detailed map of the SAR for this class of molecules. nih.govmdpi.com
| Analog Designation | Structural Modification | SAR Question Addressed |
|---|---|---|
| BB-NMe2 | Replace N,N-diethyl with N,N-dimethyl groups. | Is there a steric limit for the N-alkyl substituents? |
| BB-p-Cl | Add a chloro group at the para-position of one phenyl ring. | How do electron-withdrawing groups on the aromatic ring affect activity? |
| BB-Linker+1 | Extend the ethylene linker by one methylene (B1212753) unit (-O-(CH2)3-O-). | What is the optimal distance between the cationic heads for activity? |
| BB-Linker-Flex | Replace ethylene linker with a more rigid piperazine-based linker. | Is conformational flexibility essential for the pharmacological profile? |
Toxicological Assessment and Safety Profiling of Bibenzonium Bromide
In Vitro Toxicology Models and Methodologies
In vitro toxicology studies are performed on cultured cells or microorganisms to assess the potential of a substance to cause harm at the cellular level. nih.govnih.gov These methods are crucial for early-stage safety screening and can provide insights into the mechanisms of toxicity. nih.gov
Cytotoxicity and Cell Viability Assays
Cytotoxicity assays are fundamental in toxicology and measure the degree to which a substance is toxic to cells. www.gov.uk Various assays are used to determine cell viability after exposure to a chemical. Common methods include:
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan (B1609692) crystals. fda.govd-nb.info The amount of formazan produced is proportional to the number of living cells. fda.gov
WST-1 Assay: Similar to the MTT assay, the WST-1 assay uses a tetrazolium salt that is cleaved to a soluble formazan by mitochondrial dehydrogenases in viable cells.
Neutral Red Uptake Assay: This assay assesses the viability of cells based on their ability to take up and store the neutral red dye within their lysosomes. d-nb.info
LDH Assay: The lactate (B86563) dehydrogenase (LDH) assay measures the release of LDH from cells with damaged membranes, which is an indicator of cytotoxicity.
These assays would be used to determine the concentration of bibenzonium (B1208872) bromide that causes a reduction in cell viability, often expressed as the IC50 (the concentration that inhibits 50% of cell viability). pensoft.net
Organ-Specific Toxicity Models (e.g., Hepatotoxicity, Nephrotoxicity)
To assess the potential for organ-specific toxicity, specialized in vitro models using cells from target organs are employed. nih.gov
Hepatotoxicity: Liver toxicity is a major concern for drug development. phytopharmajournal.comnih.gov In vitro models for hepatotoxicity often use primary human hepatocytes or liver-derived cell lines like HepG2 to evaluate the potential of a compound to cause liver injury. phytopharmajournal.comnih.gov These studies can reveal mechanisms such as the disruption of hepatocyte function, apoptosis, or bile duct injury. nih.gov
Nephrotoxicity: Kidney toxicity is another critical endpoint. frontiersin.org In vitro models for nephrotoxicity may use primary kidney cells or renal cell lines to investigate the effects of a compound on renal tubular cells and glomerular function. frontiersin.orgresearchgate.net
High-Throughput Screening for Toxicity Endpoints
High-throughput screening (HTS) allows for the rapid testing of thousands of chemicals against a variety of biological targets. toxys.com In toxicology, HTS is used to prioritize chemicals for further testing by identifying potential hazards early in the development process. researchgate.net An HTS campaign for bibenzonium bromide would involve testing it across a panel of assays to flag potential liabilities such as cytotoxicity, receptor off-targeting, or pathway perturbations. googleapis.com
Assessment of Genotoxicity and Mutagenicity
Genotoxicity assays determine if a substance can damage genetic material (DNA), while mutagenicity assays specifically assess the potential to cause mutations. dtu.dk Standard tests include:
Ames Test: This bacterial reverse mutation assay uses strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations to detect whether a chemical can cause a reversion to the wild type, indicating its mutagenic potential. mdpi.comnih.gov
In Vitro Micronucleus Test: This assay detects small nuclei (micronuclei) in the cytoplasm of cells that have undergone cell division. europa.eupmda.go.jp The presence of micronuclei indicates that the substance may have caused chromosome breakage or loss. pmda.go.jp
In Vitro Chromosomal Aberration Test: This test evaluates the potential of a substance to induce structural or numerical changes in chromosomes of cultured mammalian cells.
A positive result in these assays would suggest that this compound could be a potential carcinogen.
Immunotoxicity Profiling
Immunotoxicity is the adverse effect of a substance on the immune system. nih.gov In vitro immunotoxicity assays can assess various aspects of immune function, such as:
Lymphocyte proliferation assays: To determine if the compound affects the ability of immune cells to divide and respond to a challenge.
Cytokine production assays: To measure the release of signaling molecules that are critical for immune responses.
Natural killer (NK) cell activity assays: To evaluate the function of NK cells, which are important for killing infected or cancerous cells. inchem.org
Findings from standard toxicology studies, such as changes in immune system organ weights or alterations in white blood cell counts, can also indicate the potential for immunotoxicity. nih.gov
In Vivo Toxicology Models and Predictive Value
In vivo studies are conducted in living organisms, typically rodents, to understand the systemic effects of a chemical. europa.eu These studies are essential for predicting human toxicity and are often required by regulatory agencies. fda.gov
Preclinical in vivo toxicology studies can be categorized as acute, subchronic, or chronic, depending on the duration of exposure to the test substance. europa.eu These studies help to establish a dose-response relationship and identify the No-Observed-Adverse-Effect Level (NOAEL). europa.eu
For this compound, in vivo studies would be necessary to confirm any findings from in vitro tests and to evaluate its toxicokinetics (absorption, distribution, metabolism, and excretion). While in vitro to in vivo extrapolation (IVIVE) models are being developed to reduce the reliance on animal testing, in vivo studies remain a critical component of a comprehensive toxicological assessment. pmda.go.jp
Selection and Validation of Animal Models for this compound Toxicity
The selection of appropriate animal models is a foundational step in nonclinical safety assessment. The choice is guided by factors such as the model's physiological and metabolic similarity to humans, historical data, and regulatory acceptance. For pharmaceuticals, rodents (typically rats) and a non-rodent species (such as rabbits or dogs) are standardly used to allow for interspecies comparison and a more comprehensive prediction of potential human toxicity. europa.eu
For developmental and reproductive toxicity (DART) studies, the rat is the preferred species. toxicoop.com Rabbit models are also frequently used, particularly for developmental toxicity assessments (OECD 414). toxicoop.com Studies on quaternary ammonium (B1175870) compounds (QACs) have often utilized mice to investigate reproductive and developmental effects. nih.govtandfonline.comca.gov The validation of these models involves demonstrating their sensitivity to known toxicants and ensuring that the study design can adequately detect potential adverse effects of the test substance. Recently, there has been a significant push toward New Approach Methodologies (NAMs), including computational modeling and human organ-on-a-chip systems, to reduce, refine, and replace animal testing (the 3Rs). animalfreescienceadvocacy.org.aunih.gov The FDA Modernization Act 2.0 has empowered the acceptance of NAMs in lieu of animal studies where appropriate. animalfreescienceadvocacy.org.au
Acute and Subchronic Toxicity Studies
Acute toxicity studies are designed to evaluate the adverse effects that occur shortly after a single or multiple administrations of a substance within 24 hours. researchgate.net These studies help determine the median lethal dose (LD50) and identify target organs for toxicity. researchgate.net Subchronic studies, typically lasting 28 or 90 days, provide information on adverse effects from repeated exposure and help establish a No-Observed-Adverse-Effect Level (NOAEL). creative-biolabs.com
Table 1: Summary of Findings from Acute and Subchronic Toxicity Studies of Related Compounds
| Compound | Species | Study Type | Key Findings | Reference(s) |
|---|---|---|---|---|
| Sodium Bromide | Rat | 4-Week Subchronic | Lack of motor coordination at high doses. | who.int |
| Bencycloquidium Bromide | Dog | 91-Day Subchronic | NOAEL of 2.5 mg/kg/day; changes in blood glucose and renal markers at higher doses. | nih.gov |
| Sclerocarya birrea Kernel Extract | Rat | Acute & 28-Day Subchronic | LD50 >3000 mg/kg. Liver and kidney toxicity at high doses (3000-4000 mg/kg). | scienceworldjournal.org |
| Methyl Bromide | Rat, Mouse | Acute | Placed in Toxicity Category III for acute oral and dermal effects. | epa.gov |
Chronic Toxicity and Carcinogenicity Investigations
Chronic toxicity studies extend over a significant portion of the animal's lifespan to assess the cumulative effects of long-term exposure. Carcinogenicity studies, often combined with chronic toxicity studies, evaluate the tumor-forming potential of a substance.
There are no specific public carcinogenicity data for this compound. epa.govdrugbank.com However, data on the bromide ion and other bromide-containing compounds are informative. The Joint FAO/WHO Meeting on Pesticide Residues (JMPR) evaluated inorganic bromide and established an acceptable daily intake, suggesting a low degree of chronic toxicity. who.intwho.int In a chronic study in dogs, high doses of bromide led to signs of intoxication. epa.govepa.gov
Regarding carcinogenicity, while there is inadequate evidence for the carcinogenicity of inorganic bromide in humans, a potential by-product, bromate, is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen (possibly carcinogenic to humans) based on sufficient evidence in experimental animals. who.int Other bromide compounds, such as vinyl bromide, are considered probably carcinogenic to humans (Group 2A) based on sufficient evidence in animals, where it caused liver angiosarcomas and Zymbal gland carcinomas in rats. nih.goviarc.fr This underscores that the toxicological profile, including carcinogenicity, is specific to the entire molecule, not just the bromide ion.
Reproductive and Developmental Toxicity Evaluations
Reproductive and developmental toxicity (DART) studies investigate the potential adverse effects of a substance on sexual function, fertility, and the development of offspring from conception through maturity. europa.eu These studies are typically conducted in rats and sometimes a second species like rabbits. toxicoop.com
Specific DART studies on this compound are not publicly documented. However, studies on the broader class of QACs have raised concerns. Research in mice exposed to a mixture of alkyl dimethyl benzyl (B1604629) ammonium chloride (ADBAC) and didecyl dimethyl ammonium chloride (DDAC) reported reduced fertility, altered estrous cycles, and decreased sperm motility. nih.gov The same studies noted an increase in neural tube defects in the offspring of exposed mice, even when exposure occurred only through the male parent. nih.govtandfonline.com Conversely, a systematic review of unpublished regulatory studies on ADBAC and DDAC found no test article-related developmental or reproductive effects in rats or rabbits, though some effects in rabbits at the highest dose were noted. ca.gov
Studies on other bromide compounds have also been conducted. Pregnant rats fed bromide produced offspring with reduced learning ability. epa.govepa.gov Studies with pyridostigmine (B86062) bromide in rats did not find effects on fertility but did note a slight, transient decrease in pup body weight gain at high doses that caused maternal toxicity. nih.gov
Table 2: Summary of Findings from Reproductive and Developmental Toxicity Studies of Related Compounds
| Compound/Class | Species | Study Type | Key Findings | Reference(s) |
|---|---|---|---|---|
| Quaternary Ammonium Compounds (QACs) | Mouse | Reproductive/Developmental | Reduced fertility, decreased sperm motility, increased neural tube defects in offspring. | nih.govtandfonline.com |
| Bromide | Rat | Developmental | Offspring of treated dams showed reduced learning ability. | epa.govepa.gov |
| Pyridostigmine Bromide | Rat | Reproductive/Developmental | No effect on fertility; slight decrease in pup body weight gain secondary to maternal toxicity. | nih.gov |
| Methyl Bromide | Rat, Rabbit | Developmental | No teratogenic effects observed. | scialliconsulting.com |
Neurotoxicity and Behavioral Toxicology Studies
Neurotoxicity studies are designed to detect adverse changes in the structure or function of the nervous system. These can range from clinical observations of behavior and motor function to detailed histopathological examination of neural tissues. toxicoop.com
While specific neurotoxicity data for this compound is unavailable, the neurotoxic potential of bromide ions is well-documented. Chronic overexposure to bromides can lead to a condition known as "bromism," characterized by a wide range of neurological and psychiatric symptoms, including lethargy, fatigue, irritability, ataxia, confusion, hallucinations, and psychosis. umich.eduemergencymedicalminute.org In animal studies, rats fed high levels of sodium bromide showed a lack of grooming and motor incoordination. who.intepa.gov Furthermore, studies have shown that pregnant rats exposed to bromide gave birth to offspring with diminished learning capabilities, indicating a potential for developmental neurotoxicity. epa.govepa.gov
Toxicokinetic Studies and Exposure Assessment
Toxicokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound. This information helps to relate the administered external dose to the internal concentration of the substance and its metabolites in the body, providing a basis for interpreting toxicology findings and extrapolating them from animals to humans. europa.eunih.gov
Specific toxicokinetic data for this compound is not found in the reviewed literature. However, the general behavior of bromide ions and other quaternary ammonium compounds can provide insights. The bromide ion has a long biological half-life, approximately 12 days in humans, which can lead to accumulation with chronic use. epa.govemergencymedicalminute.org A study on another QAC, bencycloquidium bromide, in dogs found that the compound did not accumulate in blood plasma after repeated administration, but residues were found in most tissues, especially the kidney. nih.gov The permanently charged nature of QACs generally leads to high water solubility and low volatility. nih.gov Exposure assessment involves quantifying the extent of contact with a substance, which is essential for risk assessment. For a potential pharmaceutical, this would involve detailed analysis of plasma concentrations achieved at different dose levels in toxicology studies and comparing them to expected therapeutic exposures in humans. europa.eu
Computational Toxicology and Predictive Modeling
Computational toxicology utilizes computer-based models to predict the toxic effects of chemicals, thereby reducing the reliance on animal testing and providing faster, more cost-effective screening. nih.gov A primary tool in this field is the Quantitative Structure-Activity Relationship (QSAR) model, which links the chemical structure of a compound to its biological activity or toxicity. mdpi.com
QSAR models have been developed to predict the acute toxicity of QACs to various organisms. rsc.orgappliedmineralogy.com For example, models have been established to predict the toxicity of bromide-based ionic liquids to the bacterium Vibrio fischeri and the water flea Daphnia magna. mdpi.com These models can help in the early stages of drug development to screen out compounds with a high likelihood of toxicity. nih.gov The development and validation of such predictive models are key goals of agencies aiming to implement alternatives to animal testing. nih.gov However, the predictive power of these models for complex endpoints like carcinogenicity or reproductive toxicity is still an area of active research, and their applicability domain must be carefully considered. nih.govrsc.org For instance, some models have found QACs difficult to predict accurately, suggesting they may fall outside the defined applicability domain of certain models. rsc.org
Quantitative Structure-Toxicity Relationship (QSTR) Modeling
Quantitative Structure-Toxicity Relationship (QSTR) models are computational tools that correlate the structural or physicochemical properties of chemicals with their toxicity. ontosight.ainih.gov These models are essential for predicting the toxicity of new or untested chemicals, thereby reducing the need for extensive animal testing. ontosight.ai
For QACs, QSTR models have been developed to predict their toxic effects on various organisms. appliedmineralogy.comresearchgate.net A study on the toxicity of 11 QACs to the green alga Chlorella vulgaris developed a QSTR model using quantum chemistry descriptors. appliedmineralogy.com The model demonstrated that properties like alkyl chain lengths, polarizability, and the most positive net atomic charges on a hydrogen atom were key descriptors in determining toxicity. appliedmineralogy.com Another study on the toxicity of 13 QACs to two green algae species also found that alkyl chain length and total connectivity were major factors. researchgate.net
The development of a QSTR model for a compound like this compound would involve:
Data Collection: Gathering a dataset of structurally similar QACs with known toxicity values. ontosight.ai
Descriptor Calculation: Calculating relevant molecular descriptors, such as hydrophobicity, molecular weight, and electronic properties. ontosight.aiappliedmineralogy.com
Model Development: Using statistical methods like multiple linear regression or partial least squares to create a mathematical equation linking the descriptors to toxicity. ontosight.aiappliedmineralogy.com
Validation: Rigorously testing the model's predictive power using internal and external validation techniques. ontosight.ai
Table 1: Illustrative QSTR Model Parameters for QAC Toxicity Prediction
| Model | Statistical Parameter | Value | Significance |
|---|---|---|---|
| PLS model for Chlorella vulgaris appliedmineralogy.com | R²X(cum) | 0.953 | Cumulative variance of the independent variables explained by the model |
| Q²(cum) | 0.893 | Cumulative cross-validated regression coefficient, indicating predictive ability | |
| R² | 0.975 | Correlation coefficient between observed and fitted values | |
| SVM model for Pseudokirchneriella subcapitata nih.gov | R² (training set) | 0.76 | Coefficient of determination, indicating the proportion of the variance in the dependent variable that is predictable from the independent variable(s) |
| R² (test set) | 0.75 |
In Silico Prediction of Toxicity Endpoints
In silico toxicology involves the use of computer-based models to predict the potential toxicity of chemicals. frontiersin.org These methods are valuable for screening large numbers of compounds quickly and cost-effectively. jpionline.org For QACs, in silico tools can predict various toxicity endpoints, including acute toxicity, skin sensitization, and endocrine disruption. nih.govberkeley.edu
A study investigating the estrogen receptor-alpha agonism of 70 QACs and phthalates used a computational toxicology approach to predict their endocrine-disrupting potential. berkeley.edu The model identified 10 compounds with significant predicted agonism. berkeley.edu Another study used in silico tools to predict the acute oral toxicity of organophosphorus compounds, demonstrating the utility of these methods for risk assessment. nih.gov
For this compound, in silico prediction would involve using software that contains various QSTR models and expert systems to estimate its toxicity profile. This could include predictions for:
Acute Toxicity (LD50): The lethal dose for 50% of a test population.
Carcinogenicity and Mutagenicity: The potential to cause cancer or genetic mutations.
Organ-Specific Toxicity: Potential adverse effects on the liver, heart, or other organs.
Table 2: Example of In Silico Toxicity Endpoint Predictions for a Quaternary Ammonium Compound
| Toxicity Endpoint | Predicted Result | Prediction Confidence | Methodology |
|---|---|---|---|
| Acute Oral Toxicity (Rat LD50) | 160 mg/kg (Class 3) | 72.9% | ProTox-II Server jpionline.org |
| Hepatotoxicity | Inactive | High | ADMETlab frontiersin.org |
| Carcinogenicity | Inactive | Moderate | TOPKAT japsonline.com |
| Mutagenicity | Inactive | High | TOPKAT japsonline.com |
| Skin Sensitization | No signs | Good | Molecular Docking nih.gov |
Application of Machine Learning Algorithms in Toxicity Prediction
Machine learning (ML), a subset of artificial intelligence, is increasingly used in toxicology to develop predictive models. nih.govcam.ac.uk ML algorithms can identify complex patterns in large datasets, making them well-suited for toxicity prediction. mdpi.commdpi.com Common ML algorithms in toxicology include support vector machines (SVM), random forests (RF), and deep neural networks (DNNs). cam.ac.uknih.gov
For surfactants like QACs, ML models have been developed to predict properties such as the critical micelle concentration (CMC), which can be related to toxicity. arxiv.org Graph Neural Networks (GNNs) have shown promise in predicting the CMC of various surfactant classes. arxiv.org Furthermore, ML algorithms are used to enhance traditional QSAR models for toxicity prediction. mdpi.com A study on the toxicity of organic chemicals to Daphnia magna developed a novel QSTR model using a combination of Ant Colony Optimization (ACO) and SVM. nih.gov
The application of ML to predict the toxicity of this compound would follow these steps:
Data Curation: Assembling a large, high-quality dataset of QACs with their known toxicities.
Feature Engineering: Representing the chemical structures in a machine-readable format, such as molecular fingerprints or descriptors.
Model Training: Training an ML algorithm on the curated dataset to learn the relationship between chemical structure and toxicity.
Performance Evaluation: Assessing the model's accuracy using various metrics, such as the area under the curve (AUC) for classification models. mdpi.com
Table 3: Comparison of Machine Learning Models in Toxicity Prediction
| Algorithm | Strengths | Example Application | Reference |
|---|---|---|---|
| Support Vector Machine (SVM) | Effective in high-dimensional spaces, robust against overfitting. | Predicting toxicity of organic chemicals to algae. | nih.gov |
| Random Forest (RF) | Handles large datasets, provides feature importance. | Often outperforms other methods in comparative studies. | mdpi.com |
| Deep Neural Networks (DNN) | Can learn complex, non-linear relationships. | Predicting toxicity based on high-throughput screening data. | mdpi.com |
| Graph Neural Networks (GNN) | Captures the graph structure of molecules. | Predicting critical micelle concentration of surfactants. | arxiv.org |
Integrated Approaches to Testing and Assessment (IATA)
Integrated Approaches to Testing and Assessment (IATA) are frameworks that combine data from multiple sources to make decisions about chemical safety. oecd.orgeuropa.eu These approaches aim to provide a more holistic and efficient evaluation by integrating information from in silico models, in vitro assays, and other available data, thereby reducing reliance on animal testing. oecd.orgnih.gov
An IATA for a QAC like this compound would be designed to address specific regulatory questions, such as the potential for respiratory toxicity. The process would involve a tiered approach:
Problem Formulation: Clearly defining the scope and objectives of the assessment.
Information Gathering: Collecting all existing data on this compound and structurally similar QACs.
In Silico Analysis: Using QSTR and other computational models to predict toxicity profiles and identify potential hazards.
In Vitro Testing: Conducting targeted cell-based assays to investigate specific mechanisms of toxicity suggested by the in silico analysis.
The development of IATA is an ongoing area of research, with organizations like the OECD providing guidance on their development and application. europa.eu
Mechanism-Based Toxicology and Adverse Outcome Pathways (AOPs)
Mechanism-based toxicology aims to understand the biological processes that lead from a chemical exposure to an adverse health effect. A key tool in this field is the Adverse Outcome Pathway (AOP), which provides a structured representation of the sequence of events from the molecular initiating event (MIE) to the final adverse outcome. nih.govnih.gov
For QACs, AOPs have been developed to describe their potential to cause respiratory and gastrointestinal effects. nih.gov The proposed AOP for certain QACs suggests the following sequence of key events:
Molecular Initiating Event (MIE): Incorporation of the QAC into the epithelial cell membrane at the point of contact. nih.govtandfonline.com
Key Event 1: Disruption of the cell membrane and mitochondrial function. nih.gov
Key Event 2: Cell death through lysis, necrosis, or apoptosis. nih.gov
Key Event 3: Recruitment of pro-inflammatory mediators, leading to inflammation, edema, and excess mucus production. nih.gov
Adverse Outcome: Epithelial degeneration and dysplasia. nih.gov
Understanding the AOP for this compound would be invaluable for developing targeted in vitro tests and for supporting risk assessment by providing a clear mechanistic framework. The AOP concept is a cornerstone of modern toxicology and is actively promoted by organizations like the OECD. oecd.org
Analytical Methodologies for Bibenzonium Bromide Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of Bibenzonium (B1208872) bromide, offering powerful tools for its separation from complex mixtures and for its precise quantification. longdom.org These techniques are renowned for their high sensitivity and accuracy, making them indispensable in pharmaceutical analysis. drawellanalytical.com
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems (e.g., UV, Refractive Index, Corona Charged Aerosol Detection)
High-Performance Liquid Chromatography (HPLC) stands out as a robust and versatile method for the determination of Bibenzonium bromide. drawellanalytical.com The technique's sensitivity and accuracy make it well-suited for quantifying the compound, even in the presence of complex matrices. irobiocide.com HPLC systems can be coupled with various detectors to enhance selectivity and sensitivity.
Ultraviolet (UV) detection is commonly employed, often at a wavelength of 210 nm, for the analysis of bromide-containing compounds. irobiocide.comlcms.cz The method's effectiveness relies on the principle that the peak area or height in the resulting chromatogram is proportional to the analyte's concentration. longdom.org To ensure accuracy, a calibration curve is typically constructed using standards of known concentrations. irobiocide.com
The choice of mobile phase and column is critical for achieving optimal separation. For instance, a mobile phase consisting of a sodium heptane (B126788) sulfonate solution and acetonitrile (B52724) (35:65) has been used effectively. irobiocide.com The stationary phase, often a C18 column, allows for the separation of various compounds based on their interaction with the column material. helixchrom.comekb.eggrupomarista.org.br The versatility of HPLC allows for its use in both isocratic and gradient elution methods, providing smooth baselines and reproducible results. actylislab.com
| Parameter | Value/Description | Source |
| Technique | High-Performance Liquid Chromatography (HPLC) | drawellanalytical.comirobiocide.com |
| Detector | UV | irobiocide.comlcms.cz |
| Wavelength | 210 nm | irobiocide.com |
| Mobile Phase | 0.02 mol/L sodium heptane sulfonate solution (containing 0.1% triethylamine, pH 3.45±0.10) - acetonitrile (35:65) | irobiocide.com |
| Flow Rate | 1.0 ml/min | irobiocide.com |
| Injection Volume | 10 µL | irobiocide.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS)
For enhanced sensitivity and selectivity, particularly in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and its advanced version, Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS), are the methods of choice. bund.denih.govresearchgate.net These techniques combine the separation power of liquid chromatography with the mass-analyzing capabilities of tandem mass spectrometry. bund.de
LC-MS/MS methods are particularly effective for detecting a large number of substances simultaneously in a single analysis. bund.de The use of Multiple Reaction Monitoring (MRM) is a preferred scanning mode, offering high specificity and sensitivity. bund.dersc.org UPLC systems, utilizing smaller particle-sized columns, provide faster analysis times and improved resolution compared to conventional HPLC. grupomarista.org.brnih.gov
In UPLC-ESI-MS/MS, the electrospray ionization (ESI) source converts the analyte molecules into gas-phase ions, which are then separated and detected by the tandem mass spectrometer. rsc.orgnih.gov This method has been successfully applied for the quantification of various compounds in plasma and other biological samples. rsc.orgnih.gov The development of these methods involves optimizing parameters such as the mobile phase composition, flow rate, and mass spectrometric conditions to achieve the desired sensitivity and accuracy. nih.govfortunejournals.com
| Parameter | UPLC-ESI-MS/MS for N-butylscopolamine (a quaternary ammonium (B1175870) compound) | Source |
| Technique | Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS) | grupomarista.org.brnih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI) | rsc.orgnih.gov |
| Column | C18 | grupomarista.org.brnih.gov |
| Mobile Phase | Acetonitrile: 5 mM ammonium acetate (B1210297) + 0.1% formic acid (90:10, v/v) | grupomarista.org.brnih.gov |
| Detection Mode | Selective Reaction Monitoring (SRM) | grupomarista.org.brnih.gov |
| Linear Range | 0.03 - 10.00 ng/ml | nih.gov |
Gas Chromatography (GC) for Volatility Assessment
Gas Chromatography (GC) is a powerful technique for the analysis of volatile organic compounds. nih.govepa.gov While this compound itself is a non-volatile quaternary ammonium salt, GC can be employed to assess the presence of any volatile impurities or degradation products. gcms.cz For non-volatile analytes, a derivatization step is often necessary to increase their volatility, making them suitable for GC analysis. gcms.cz
The principle of GC involves separating compounds in a gaseous mobile phase as they pass through a stationary phase within a column. notulaebotanicae.ro The choice of column, such as a DB-5 (5% phenyl 95% methylpolysiloxane) column, and operating conditions like injector and detector temperatures are crucial for achieving good separation. tsijournals.com Flame ionization detectors (FID) are commonly used for the detection of organic compounds. notulaebotanicae.rotsijournals.com
A headspace GC-MS method has been established for the quantification of bromide ions in biological samples, which could be adapted for related analyses. nih.gov This method involves analyzing the volatile compounds in the headspace above the sample, offering a simple and rapid approach for certain applications. nih.gov
Thin-Layer Chromatography (TLC) in this compound Analysis
Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile chromatographic technique used for the separation and identification of components in a mixture. umich.edulongdom.orgmerckmillipore.com It is often utilized to monitor the progress of chemical reactions or to perform a preliminary analysis of a sample's composition. umich.edu The separation is based on the differential migration of compounds over a thin layer of adsorbent material, such as silica (B1680970) gel, coated on a plate. longdom.orgmerckmillipore.com
The process involves spotting the sample onto the baseline of the TLC plate, followed by developing the plate in a chamber containing a suitable mobile phase (solvent system). umich.edumerckmillipore.com The separation occurs as the mobile phase moves up the plate by capillary action, carrying the sample components at different rates depending on their affinity for the stationary and mobile phases. merckmillipore.com Visualization of the separated spots can be achieved under UV light or by using specific chemical reagents. umich.eduresearchgate.net TLC can also be coupled with mass spectrometry (TLC/MS) for the chemical identification of the separated spots. researchgate.net
| Parameter | General TLC Procedure | Source |
| Stationary Phase | Silica gel or alumina (B75360) coated plates | umich.edulongdom.org |
| Mobile Phase | A volatile solvent or solvent mixture (e.g., acetone, ethyl acetate, dichloromethane) | umich.edu |
| Application | Spotting the dissolved sample onto the baseline of the plate | umich.edu |
| Development | Placing the plate in a developing chamber with the mobile phase | umich.edumerckmillipore.com |
| Visualization | UV light or chemical spray reagents | umich.eduresearchgate.net |
Spectroscopic and Electrochemical Characterization Methods
Spectroscopic and electrochemical methods provide alternative and complementary approaches for the analysis and characterization of this compound.
Colorimetric and Spectrophotometric Assays
Colorimetric and spectrophotometric assays are based on the principle of measuring the amount of light absorbed by a colored solution, which is proportional to the concentration of the analyte. ajptr.comresearchgate.netthermofisher.com These methods are often simple, rapid, and cost-effective. researchgate.net
A common approach involves reacting the analyte with a specific reagent to produce a colored product (chromogen). ajptr.com The intensity of the color is then measured using a spectrophotometer at the wavelength of maximum absorbance. ajptr.comthermofisher.com For instance, the phenol (B47542) red colorimetric method has been used for the quantitative analysis of bromide ions. s4science.at In this method, bromide ions react with chloramine-T in the presence of phenol red to form a brominated compound with a color ranging from reddish to violet, which is measured at 590 nm. s4science.at The selection of the reagent and reaction conditions, such as pH, is critical for the specificity and sensitivity of the assay. ajptr.com
| Parameter | Phenol Red Colorimetric Method for Bromide | Source |
| Principle | Oxidation of bromide and subsequent bromination of phenol red | s4science.at |
| Reagents | Chloramine-T, Phenol red indicator solution, Acetate buffer | s4science.at |
| pH | 4.5 - 4.7 | s4science.at |
| Wavelength | 590 nm | s4science.at |
| Instrumentation | UV/Vis Spectrophotometer | s4science.at |
Electrophoretic Techniques for Purity and Identity
Electrophoretic techniques are powerful tools for assessing the purity and confirming the identity of ionic compounds like this compound, which is a quaternary ammonium salt. Capillary Electrophoresis (CE), in particular, offers high separation efficiency, rapid analysis times, and requires minimal sample and reagent volumes.
For quaternary ammonium compounds, CE methods are typically employed to separate the main compound from any process-related impurities or degradation products. aesan.gob.es The separation principle in CE is based on the differential migration of ions in an electrolyte solution (background electrolyte) under the influence of a high-voltage electric field. The migration speed is determined by the ion's charge-to-size ratio, allowing for the effective separation of structurally similar molecules.
While specific CE methods for this compound are not extensively detailed in publicly available literature, methods developed for other quaternary ammonium salts can be adapted. For instance, a typical CE setup would involve an uncoated fused-silica capillary, a background electrolyte containing a buffer to maintain a stable pH, and possibly an organic modifier like acetonitrile to improve separation efficiency. oiv.int Detection is commonly achieved using a UV detector, as aromatic moieties within the this compound structure would absorb UV light. nih.gov The purity is determined by comparing the peak area of the main compound to the total area of all detected peaks, while identity is confirmed by comparing the migration time of the sample to that of a certified reference standard.
Advanced Electrochemical Methods for Detection and Quantitation
Electrochemical methods offer a sensitive and cost-effective alternative to chromatographic techniques for the detection and quantification of electroactive compounds. Techniques such as voltammetry can be applied to the analysis of this compound, given that its organic structure can be oxidized or reduced at an electrode surface.
Differential Pulse Voltammetry (DPV) is a particularly suitable technique that provides high sensitivity and good resolution. mdpi.comrsc.org In a typical DPV experiment, a potential is applied to a working electrode (such as a glassy carbon or pyrolytic graphite (B72142) electrode), and the resulting current from the electrochemical reaction of the analyte is measured. rsc.orgekb.eg The peak current is directly proportional to the concentration of the analyte, allowing for quantitative analysis.
For a compound like this compound, a method would involve optimizing parameters such as the pH of the supporting electrolyte and the DPV waveform settings (e.g., pulse amplitude and scan rate) to achieve a well-defined and reproducible voltammetric peak. ekb.eg Although specific voltammetric studies on this compound are scarce, research on other complex nitrogen-containing molecules and hydrobromide salts demonstrates the feasibility of this approach. ekb.egresearchgate.net The development of such a method would require the characterization of this compound's electrochemical behavior to determine its oxidation or reduction potential. Modification of the electrode surface with nanomaterials, such as carbon nanotubes, has been shown to enhance the sensitivity and selectivity for other analytes and could be a strategy to develop a highly sensitive sensor for this compound. ekb.eg
Stability-Indicating Methods and Degradation Product Analysis
Stability-indicating methods are analytical procedures that can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. rjptonline.org These methods are essential for determining the shelf-life of a drug product and ensuring its safety and efficacy over time. The development of such a method begins with forced degradation studies.
Forced Degradation Studies and Stress Testing
Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than those of accelerated stability testing. rjptonline.org The goal is to generate degradation products and evaluate the intrinsic stability of the molecule. This information is crucial for developing stable formulations and understanding potential degradation pathways. researchgate.net According to International Council for Harmonisation (ICH) guidelines, typical stress conditions include hydrolysis, oxidation, photolysis, and thermal stress. semanticscholar.orgresearchgate.net
Acid and Base Hydrolysis : The drug substance is exposed to acidic (e.g., 0.1 M to 1 M HCl) and basic (e.g., 0.1 M to 1 M NaOH) solutions at elevated temperatures (e.g., refluxing) to induce hydrolytic degradation. rjptonline.orgsemanticscholar.org
Oxidation : The compound is treated with an oxidizing agent, most commonly hydrogen peroxide (e.g., 3% to 30% H₂O₂), at room or elevated temperatures. rjptonline.org
Thermal Degradation : The solid drug substance is exposed to high temperatures (e.g., 70-100°C) to assess its stability to heat. semanticscholar.org
Photodegradation : The drug substance, both in solid and solution form, is exposed to light of a specified intensity and wavelength (e.g., UV and visible light) to test for photosensitivity.
The extent of degradation is typically targeted to be in the range of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation. researchgate.net
| Stress Condition | Typical Reagent/Parameter | Purpose |
|---|---|---|
| Acid Hydrolysis | 0.1 M - 1 M HCl, elevated temperature | To test stability against acidic environments. |
| Base Hydrolysis | 0.1 M - 1 M NaOH, elevated temperature | To test stability against alkaline environments. |
| Oxidation | 3-30% H₂O₂ | To evaluate susceptibility to oxidative degradation. |
| Thermal Stress | Heat (e.g., 80°C) | To assess stability of the solid drug at high temperatures. |
| Photolytic Stress | UV/Visible light exposure | To determine light sensitivity and potential for photodegradation. |
Identification and Elucidation of Degradation Pathways
Following forced degradation, the primary challenge is to separate, identify, and characterize the resulting degradation products. High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), is the cornerstone technique for this purpose. researchgate.netresearchgate.netnih.gov
An HPLC method is developed to separate the parent drug from all the degradation products generated during the stress studies. The use of a mass spectrometer allows for the determination of the mass-to-charge ratio (m/z) of the degradants. researchgate.net By comparing the mass of a degradation product to that of the parent drug, a potential chemical modification (e.g., hydrolysis, oxidation) can be inferred. Further structural elucidation can be achieved using tandem mass spectrometry (MS/MS), which involves fragmenting the degradant ion and analyzing its fragment pattern to piece together its structure. researchgate.netnih.gov
For this compound, potential degradation pathways could involve cleavage of ether linkages or modifications to the aromatic rings, although specific pathways have not been documented in the literature. The ultimate goal is to create a comprehensive degradation map that outlines how the molecule breaks down under various stress conditions.
Method Validation for Robustness and Reliability
Once a stability-indicating analytical method is developed, it must be validated to ensure it is suitable for its intended purpose. Method validation demonstrates that the analytical procedure is accurate, precise, specific, and robust. Validation is performed according to ICH guidelines and involves testing several key parameters. aesan.gob.esekb.eg
| Validation Parameter | Description | Common Acceptance Criteria |
|---|---|---|
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. | The analyte peak should be well-resolved from other peaks (Resolution > 2) and peak purity analysis should pass. researchgate.net |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.99. aesan.gob.essemanticscholar.org |
| Accuracy | The closeness of the test results obtained by the method to the true value. Often determined by spike/recovery studies. | Recovery typically between 98-102% for the drug substance. researchgate.net |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Includes repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (RSD) ≤ 2%. semanticscholar.orgresearchgate.net |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. researchgate.net |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. researchgate.net |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, temperature). | Results should remain within the precision criteria when parameters are slightly varied. semanticscholar.org |
A validated stability-indicating method provides reliable data to support regulatory submissions and ensures the quality and stability of the final pharmaceutical product throughout its lifecycle.
Advanced Research Applications and Future Directions for Bibenzonium Bromide
Investigation in Novel Drug Delivery Systems
The unique molecular structure of Bibenzonium (B1208872) bromide makes it a person of interest for developing innovative drug delivery systems. walshmedicalmedia.comjddtonline.info As a quaternary ammonium (B1175870) salt, its cationic nature and potential for self-assembly are being explored to enhance the therapeutic efficacy of other drugs. google.com
Formulation of Supramolecular Complexes for Enhanced Delivery
Researchers are investigating the formation of supramolecular complexes involving Bibenzonium bromide to improve drug delivery. google.com These complexes are created through non-covalent interactions, where the bibenzonium molecule can act as a host to encapsulate or bind with other drug molecules. google.commdpi.com This approach is particularly promising for drugs with poor water solubility, as forming a complex can enhance their stability and facilitate their transport and release within the body. walshmedicalmedia.com The electrostatic interactions between the cationic this compound and anionic or polar drugs can lead to the self-assembly of these organized structures, which are under investigation for their ability to protect the drug from degradation and control its release. google.comtus.ac.jp
Targeted Drug Delivery Strategies Utilizing this compound
The inherent positive charge of this compound is a key feature being exploited in targeted drug delivery research. ajptr.comresearchgate.netuop.edu.pk This strategy, known as active targeting, leverages the electrostatic attraction between the cationic carrier and the negatively charged surfaces of many cell membranes, such as those found in cancer cells or bacteria. researchgate.net By incorporating this compound into nanoparticles or other carrier systems, it is hypothesized that these systems can be directed more effectively toward specific disease sites. ajptr.com This targeted approach aims to increase the drug concentration where it is needed most, potentially leading to greater efficacy and a reduction in systemic side effects. uop.edu.pk
Potential for Therapeutic Repurposing
Drug repurposing, the strategy of finding new uses for existing approved drugs, offers a cost-effective and accelerated path for developing new treatments. nih.govmdpi.com this compound is a candidate for such exploration. Given that other quaternary ammonium compounds have been investigated for new therapeutic roles, such as the antispasmodic agent otilonium (B12848) bromide being studied for its antibacterial properties against Staphylococcus aureus, a similar potential may exist for this compound. frontiersin.org Its known effects on biological systems, combined with a well-understood profile, make it a viable subject for screening against new therapeutic targets, including various pathogens or in cancer therapy where membrane-active agents are of interest. nih.govscienceopen.com
Research on Environmental Fate and Impact of this compound
With any potential expansion of use, understanding the environmental behavior of this compound is critical. Research in this area focuses on its persistence, degradation pathways, and ecotoxicity. As with other bromide-containing compounds, its journey through the environment, including potential breakdown into bromide ions, is a subject of study. ontosight.ai The use of related bromine compounds in disinfectants and other applications has led to assessments of their environmental impact, particularly in aquatic systems. epa.gov Data from such studies show that bromine can be toxic to fish and aquatic invertebrates, highlighting the need for specific environmental risk assessments for this compound to ensure its use does not pose a threat to the environment. epa.gov
| Ecotoxicity Data for Bromine (Related Compound) | |
| Organism | Effect |
| Freshwater Fish | Highly Toxic |
| Aquatic Invertebrates | Highly Toxic |
| This table presents generalized toxicity information for bromine as an indicator of potential environmental concerns for related compounds. epa.gov Specific data for this compound is needed for a full assessment. |
Computational Design and Optimization for Pharmaceutical Development
Modern drug development heavily relies on computational modeling to predict and optimize the behavior of pharmaceutical compounds. numberanalytics.comfmhr.org For this compound, in silico techniques are being used to simulate its interactions with biological targets and to design more effective drug delivery systems. lilly.commdpi.com These computational methods can model how the molecule might bind to proteins or nucleic acids and can predict the stability and release characteristics of the supramolecular complexes it forms. mdpi.com This allows for the rational design of new formulations and can help identify the most promising avenues for therapeutic repurposing before undertaking costly and time-consuming laboratory experiments. numberanalytics.comlilly.com
Unexplored Pharmacological Niches and Indications for this compound
Beyond its current and repurposed applications, there are several unexplored pharmacological niches where this compound could prove valuable. Its fundamental properties as a quaternary ammonium compound suggest potential that has yet to be fully investigated. For instance, bromide-containing compounds have a long history in medicine, having been used as sedatives and anti-epileptics due to the effect of bromide ions on the central nervous system. bsef.comnih.gov While this compound itself is not used for these purposes, exploring its neurological activity or that of its metabolites could uncover new possibilities. Furthermore, its membrane-active properties could be investigated for applications such as an antimicrobial adjuvant, working synergistically with antibiotics to overcome resistance, or as a permeation enhancer for transdermal drug delivery. Investigating these and other potential indications, such as its effects on different receptor systems or inflammatory pathways, could open up entirely new therapeutic applications.
Challenges and Opportunities in this compound Research
The landscape of antitussive drug research is continually evolving, driven by a deeper understanding of the neurobiology of cough and the persistent clinical need for more effective and better-tolerated therapies. nih.gov For established compounds like this compound, this evolving landscape presents both significant challenges to its continued relevance and potential opportunities for rediscovery and novel applications.
A primary challenge for this compound is the scarcity of recent scientific investigation. While it is recognized as a centrally acting cough suppressant, the body of contemporary research dedicated to elucidating its specific molecular targets and mechanism of action is limited. drugbank.compgx-db.org This lack of detailed mechanistic understanding puts it at a disadvantage compared to newer agents that are being developed to target specific pathways in the cough reflex, such as P2X3 receptor antagonists. tandfonline.com The efficacy of many older over-the-counter antitussives has been called into question, leading to a demand for more robust clinical evidence which is largely absent for this compound in recent years. nih.gov
Furthermore, the development of novel antitussives with peripheral mechanisms of action, such as levodropropizine, presents a challenge to centrally acting agents like this compound. researchgate.net Peripherally acting drugs are often associated with a more favorable side-effect profile, avoiding the central nervous system effects that can be a drawback of centrally acting compounds. nih.gov The future of cough treatment appears to be moving towards targeted therapies for different cough phenotypes, and without a clear understanding of where this compound fits into this modern paradigm, its utility may remain limited. tandfonline.com
Despite these challenges, several opportunities for future research on this compound exist. The centrally mediated antitussive effect, while not fully characterized, suggests activity on neural pathways that are of continued interest in cough research. nih.gov A thorough investigation into its interactions with central receptors could reveal novel insights or validate previously unappreciated therapeutic targets.
A significant opportunity may lie in exploring therapeutic areas beyond cough suppression. For instance, research on structurally related quaternary ammonium compounds has revealed unexpected activities. A notable example is thonzonium (B1216406) bromide, which has been identified as a potent inhibitor of the main proteases of several human coronaviruses, including SARS-CoV-2. nih.gov This discovery was the result of screening a library of FDA-approved drugs and highlights the potential for drug repositioning. Given the structural similarities, investigating whether this compound possesses similar antiviral or other activities could open up entirely new research avenues.
The following table provides a comparative overview of this compound and emerging antitussive agents, highlighting the challenges and opportunities for its future development.
| Feature | This compound | Emerging Antitussives (e.g., P2X3 Antagonists) |
| Primary Mechanism | Stated as centrally acting, but specific targets are not well-defined. drugbank.com | Targeted inhibition of specific peripheral sensory nerve receptors (e.g., P2X3). tandfonline.com |
| Recent Research | Very limited; most literature is older. | Extensive preclinical and clinical trial data available. trevitherapeutics.comnih.gov |
| Clinical Evidence | Lacks robust, modern clinical trials to support efficacy for specific cough etiologies. nih.gov | Undergoing rigorous evaluation in Phase 2 and 3 clinical trials for chronic cough. trevitherapeutics.comnih.gov |
| Potential for New Applications | Unexplored, but related compounds show promise in other therapeutic areas (e.g., antiviral). nih.gov | Primarily focused on refractory and unexplained chronic cough. tandfonline.com |
Another avenue for opportunity is in the development of novel formulations. While patent literature often includes this compound in broad lists of potential active ingredients for various delivery systems, there has been little specific focus on creating advanced formulations of this particular drug. google.comgoogleapis.com Research into modified-release formulations or combinations with other active ingredients could potentially enhance its efficacy or expand its clinical utility.
Q & A
Basic: What are the methodological considerations for optimizing the synthesis of bibenzonium bromide to ensure high yield and purity?
Answer:
Synthesis optimization requires systematic variation of reaction parameters (e.g., solvent polarity, temperature, stoichiometry) and rigorous characterization. For bromide-containing compounds, controlling ionic interactions and side reactions (e.g., unintended halogen exchange) is critical. Techniques like capillary electrophoresis (CE) with multivariate optimization can resolve bromide-related impurities . Reaction conditions for analogous bromides (e.g., benzyl bromide) suggest using sub-stoichiometric catalysts and pH control to minimize byproducts . Post-synthesis, purity validation via X-ray diffraction (XRD) and attenuated total reflectance FTIR confirms structural integrity, while thermogravimetric analysis (TGA) assesses thermal stability .
Basic: What analytical techniques are most effective for characterizing this compound’s structural and physicochemical properties?
Answer:
- Structural Confirmation : XRD and FTIR are essential for verifying crystallinity and functional groups (e.g., quaternary ammonium and bromide ions) .
- Purity Analysis : CE with UV detection resolves bromide/chloride contamination, especially in ionic matrices .
- Thermal Stability : TGA-derived vapor pressure estimation identifies degradation thresholds .
- Surface Characterization : For advanced formulations, X-ray photoelectron spectroscopy (XPS) and nuclear magnetic resonance (NMR) in supporting materials (e.g., perovskite studies) provide insights into surface interactions .
Basic: How can researchers design in vitro studies to elucidate this compound’s mechanism of action as a centrally acting antitussive?
Answer:
- Receptor Binding Assays : Use radioligand displacement studies with human cough-related receptors (e.g., opioid or sigma receptors) to quantify affinity.
- Neuronal Activity Models : Patch-clamp electrophysiology on brainstem slices can assess ion channel modulation.
- Data Cross-Validation : Compare results with structurally similar antitussives (e.g., butamirate) to identify structure-activity relationships . Experimental protocols must follow ethical guidelines for pharmacological research .
Advanced: How should researchers address contradictions in bromide quantification data across studies?
Answer:
Discrepancies often arise from methodological differences (e.g., detection limits, sample preparation). For example, historical bromide concentration data in aquifers varied due to improved analytical sensitivity . Mitigation strategies include:
- Method Harmonization : Use standardized CE or ion chromatography protocols .
- Spike Recovery Tests : Validate accuracy by spiking samples with known bromide concentrations.
- Interlaboratory Comparisons : Share datasets via repositories to assess reproducibility .
Advanced: What methodologies are recommended for studying this compound’s stability under varying environmental and storage conditions?
Answer:
- Degradation Kinetics : Conduct accelerated stability studies (e.g., 40°C/75% RH) with HPLC monitoring to track decomposition products .
- Light Sensitivity : Use UV-vis spectroscopy to assess photodegradation pathways, referencing bromide’s photoreactivity in lithium bromide heat pumps .
- Hygroscopicity Testing : Gravimetric analysis under controlled humidity quantifies moisture absorption, critical for formulation stability .
Advanced: How can pharmacokinetic (PK) models for this compound be developed with limited in vivo data?
Answer:
- Physiologically Based PK (PBPK) Modeling : Leverage physicochemical properties (logP, pKa) and in vitro permeability data (e.g., Caco-2 assays) to simulate absorption.
- Compartmental Analysis : Use sparse sampling techniques and Bayesian statistics to estimate clearance rates .
- Cross-Species Extrapolation : Validate models against animal data, adjusting for metabolic differences (e.g., cytochrome P450 activity) .
Advanced: What experimental designs are suitable for assessing this compound’s environmental impact in aquatic systems?
Answer:
- Fate and Transport Studies : Track bromide ion persistence in simulated aquatic environments (e.g., Floridan aquifer models) using isotopic labeling .
- Ecotoxicology Assays : Evaluate acute/chronic toxicity in Daphnia magna or algal cultures, referencing standardized OECD guidelines.
- Degradation Pathways : Use LC-MS/MS to identify transformation products under UV or microbial exposure .
Advanced: How can researchers resolve spectral interference in bromide quantification when analyzing complex biological matrices?
Answer:
- Matrix Effect Mitigation : Dilute samples or use solid-phase extraction (SPE) to reduce chloride interference .
- Advanced Detection : Employ inductively coupled plasma mass spectrometry (ICP-MS) for low-concentration bromide detection.
- Chemometric Analysis : Apply principal component analysis (PCA) to deconvolute overlapping spectral peaks in FTIR or NMR data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
